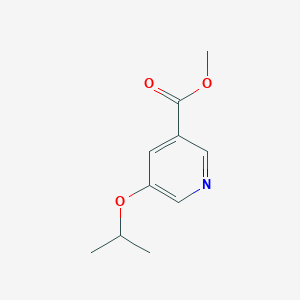Methyl 5-isopropoxynicotinate
CAS No.: 874285-24-2
Cat. No.: VC11695199
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874285-24-2 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl 5-propan-2-yloxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-7(2)14-9-4-8(5-11-6-9)10(12)13-3/h4-7H,1-3H3 |
| Standard InChI Key | PLNSSYCENAFPFG-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CN=CC(=C1)C(=O)OC |
| Canonical SMILES | CC(C)OC1=CN=CC(=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 5-isopropoxynicotinate (CHNO) belongs to the class of substituted nicotinic acid esters. Its structure comprises a pyridine ring with an isopropoxy group (-OCH(CH)) at the 5-position and a methyl ester (-COOCH) at the 3-position. The molecular weight is approximately 195.21 g/mol, calculated from its formula. While no experimental data for this compound are available in the provided sources, analogous compounds such as methyl 5-methylnicotinate (CHNO) exhibit a density of 1.04 g/cm³ and a boiling point of 362.4°C . These properties suggest that methyl 5-isopropoxynicotinate may share similar physical characteristics, albeit with slight variations due to the bulkier isopropoxy group.
Table 1: Estimated Physicochemical Properties of Methyl 5-Isopropoxynicotinate
Synthesis and Manufacturing Pathways
The synthesis of methyl 5-isopropoxynicotinate can be inferred from methodologies used for analogous nicotinate esters. For example, the preparation of 2-methylnicotinate involves a two-step process: (1) acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane to form an intermediate, followed by (2) condensation with β-aminocrotonic acid ester . Adapting this approach, methyl 5-isopropoxynicotinate might be synthesized via:
-
Introduction of the Isopropoxy Group:
-
Nucleophilic aromatic substitution on 5-chloronicotinic acid using isopropanol under basic conditions.
-
Alternative routes may employ palladium-catalyzed coupling reactions for higher regioselectivity.
-
-
Esterification:
-
Reaction of 5-isopropoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride.
-
A patent describing the synthesis of 2-methylnicotinate highlights optimal conditions, including reaction temperatures of 50–60°C and methanol as a solvent, yielding purities exceeding 98% . Similar conditions could be applied to methyl 5-isopropoxynicotinate, with adjustments for steric effects from the isopropoxy group.
Physicochemical and Spectroscopic Properties
While experimental data for methyl 5-isopropoxynicotinate are absent, its analogs provide a foundation for prediction:
-
Spectroscopy:
-
Thermal Stability:
Industrial and Pharmaceutical Applications
Methyl 5-isopropoxynicotinate’s applications can be extrapolated from structurally related compounds:
Pharmaceutical Intermediates
Nicotinate derivatives are pivotal in drug synthesis. For instance, 2-methylnicotinic acid is an intermediate for preclinical anticancer agents like ML-120B and BAY-1082439 . Methyl 5-isopropoxynicotinate could similarly serve in developing kinase inhibitors or anti-inflammatory drugs, leveraging its ester group for improved bioavailability.
Agrochemical Research
Methyl 5-methylnicotinate is investigated for plant growth regulation . The isopropoxy variant may enhance lipophilicity, potentially improving pesticide absorption in hydrophobic plant tissues.
Cosmetic and Flavor Industries
The ester’s volatility and solubility profile make it a candidate for fragrance formulations. Methyl 5-methylnicotinate is used in aromatherapy for its calming effects , suggesting analogous uses for the isopropoxy derivative.
Future Research Directions
-
Synthetic Optimization:
-
Biological Screening:
-
Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.
-
-
Environmental Impact Studies:
-
Assess biodegradability and ecotoxicity to ensure regulatory compliance.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume